N-Desmethyl Clobazam-d5 is a deuterated analog of N-desmethyl clobazam, which is itself a metabolite of clobazam, a 1,5-benzodiazepine derivative. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The incorporation of deuterium atoms into the structure enhances the stability and accuracy of quantification processes by providing a distinct isotopic label that differentiates it from non-deuterated forms .
N-Desmethyl Clobazam-d5 is classified under the category of benzodiazepines and is specifically noted for its role in pharmacokinetic studies and therapeutic drug monitoring. It is synthesized from clobazam through various chemical processes that introduce deuterium into the molecular structure, making it valuable in both research and clinical settings .
The synthesis of N-Desmethyl Clobazam-d5 typically involves the following steps:
N-Desmethyl Clobazam-d5 has a molecular formula of with a molecular weight of approximately 292.72 g/mol. The structure features:
N-Desmethyl Clobazam-d5 can participate in several chemical reactions similar to its non-deuterated counterpart:
The mechanism of action for N-desmethyl Clobazam-d5 is closely related to that of clobazam itself. It primarily acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid at the GABA-A receptor sites. This action results in anxiolytic, anticonvulsant, and muscle relaxant effects, making it useful in treating anxiety disorders and epilepsy .
N-Desmethyl Clobazam-d5 exhibits properties typical of benzodiazepines, including:
The chemical properties include stability under standard laboratory conditions but may vary when exposed to extreme pH levels or temperatures. Its reactivity profile allows it to undergo various transformations as described earlier .
N-Desmethyl Clobazam-d5 has significant applications across various scientific fields:
N-Desmethyl Clobazam-d5 (CAS 129973-75-7) is a deuterated isotopologue of the major active metabolite of the benzodiazepine clobazam. Its molecular formula is C₁₅H₆D₅ClN₂O₂, with a molecular weight of 291.74 g/mol [5] [7] [9]. The compound features five deuterium atoms at the ortho, meta, and para positions of the phenyl ring, replacing all hydrogen atoms at these sites [7] [10]. This strategic deuteration yields an exact mass of 291.0823 Da, distinguishing it from the non-deuterated analog (exact mass: 286.0510 Da) in mass spectrometry [7]. The compound typically presents as a white to off-white solid when neat [2] [7], though it is commercially available as a 0.1 mg/mL solution in acetonitrile for analytical applications [1] [9]. Its solubility profile indicates slight solubility in methanol and DMSO, and very slight solubility in acetonitrile [2].
Table 1: Molecular Properties of N-Desmethyl Clobazam-d5
Property | Value |
---|---|
CAS Number | 129973-75-7 |
Molecular Formula | C₁₅H₆D₅ClN₂O₂ |
Molecular Weight | 291.74 g/mol |
Exact Mass | 291.0823 Da |
IUPAC Name | 7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione |
SMILES Notation | [2H]c1c([2H])c([2H])c(N2C(=O)CC(=O)Nc3ccc(Cl)cc23)c([2H])c1[2H] |
Storage Temperature | -20°C (long-term) |
The incorporation of five deuterium atoms at the phenyl ring (positions 2,3,4,5,6) creates a stable isotopic label that significantly alters physicochemical behavior without modifying the core structure’s steric or electronic properties [6] [10]. This deuteration induces a kinetic isotope effect (KIE), which reduces the metabolic degradation rate at the deuterated sites [3]. The deuterium-carbon bonds exhibit greater bond strength compared to protiated carbon-hydrogen bonds (456 kJ/mol vs. 439 kJ/mol), increasing resistance to enzymatic oxidation, particularly cytochrome P450-mediated reactions [3] [8]. Consequently, N-Desmethyl Clobazam-d5 shows enhanced metabolic stability in hepatic pathways compared to its non-deuterated counterpart, making it invaluable for pharmacokinetic tracer studies [3] [8]. The isotopic purity typically exceeds 95% (HPLC), ensuring minimal interference from protiated species in analytical applications [7] [9].
Though crystallographic data for the deuterated compound is limited, its structure is inferred from non-deuterated N-desmethylclobazam and computational models. The benzodiazepine core comprises a seven-membered diazepine ring fused to a chlorinated benzene ring, with the deuterated phenyl ring attached at position 5 [3] [10]. NMR spectroscopy confirms deuteration patterns through the absence of proton signals in the aromatic region (6.5–8.0 ppm) corresponding to the phenyl ring [7]. Characteristic signals include the amide N–H protons (δ ~10–11 ppm) and the methylene protons of the diazepine ring (δ ~3.5–4.0 ppm) [10]. Isotopic shifts in ¹³C-NMR are observable but minor (<0.1 ppm) due to deuterium’s lower magnetogyric ratio [7].
Deuteration induces subtle but critical differences between N-Desmethyl Clobazam-d5 and its protiated analog (C₁₅H₁₁ClN₂O₂, MW 286.71 g/mol):
Table 2: Isotopic vs. Non-Isotopic Physicochemical Comparison
Property | N-Desmethyl Clobazam-d5 | N-Desmethyl Clobazam |
---|---|---|
Molecular Formula | C₁₅H₆D₅ClN₂O₂ | C₁₅H₁₁ClN₂O₂ |
Molecular Weight | 291.74 g/mol | 286.71 g/mol |
Exact Mass | 291.0823 Da | 286.0510 Da |
Boiling Point | Not reported | Not reported |
Solubility in ACN | Very slight | Slight |
Metabolic Stability | Enhanced (KIE effect) | Standard hepatic clearance |
Pharmacologically, both compounds share identical receptor binding affinities for GABAA receptors, particularly α₂-subtype receptors [8]. However, deuterated analogs exhibit altered pharmacokinetics: longer elimination half-lives and reduced clearance rates due to slower hepatic metabolism [3] [8]. These properties make N-Desmethyl Clobazam-d5 an essential internal standard in LC-MS/MS assays for quantifying clobazam and its metabolites in biological matrices [1] [9].
Table 3: Functional Implications of Deuterium Substitution
Parameter | Impact of Deuterium Substitution |
---|---|
Receptor Binding Affinity | Unchanged (identical steric/electronic properties) |
Metabolic Half-life | Increased (reduced CYP-mediated oxidation) |
Analytical Utility | Enhanced (distinct MS fragmentation patterns) |
Thermal Stability | Comparable (similar decomposition profiles) |
The deuterated analog retains the therapeutic potential of its protiated counterpart, including α₂-GABAA receptor preference linked to antihyperalgesic effects with reduced sedation [8]. Its physicochemical and metabolic profile underscores its dual utility as a pharmacological probe and analytical standard.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0